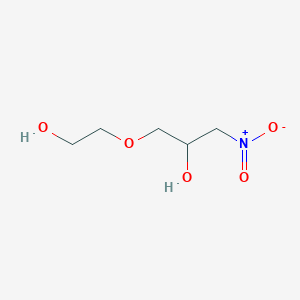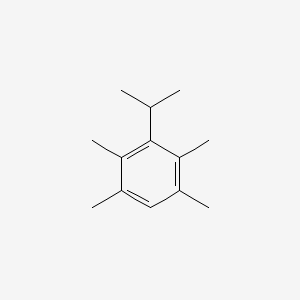
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene is an aromatic hydrocarbon with a benzene ring substituted by four methyl groups and one isopropyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene can be synthesized through several methods. One common method involves the alkylation of 1,2,4,5-tetramethylbenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of 1,2,4,5-tetramethylbenzene often involves the use of xylene as a starting material. The xylene undergoes a series of alkylation and isomerization reactions to produce the desired tetramethylbenzene. The final product is then purified through distillation and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the final substituted product.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar structure but lacks the isopropyl group.
1,2,3,4-Tetramethylbenzene: Different arrangement of methyl groups.
1,2,3,5-Tetramethylbenzene: Another isomer with a different methyl group arrangement.
Uniqueness
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene is unique due to the presence of both four methyl groups and an isopropyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific industrial and research applications .
Properties
CAS No. |
142144-68-1 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-8(2)13-11(5)9(3)7-10(4)12(13)6/h7-8H,1-6H3 |
InChI Key |
FILUXEXKYVASJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



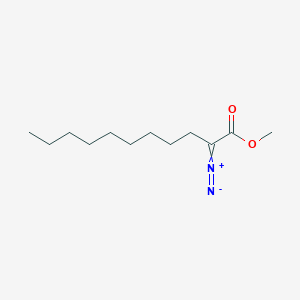
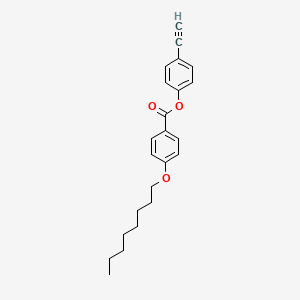
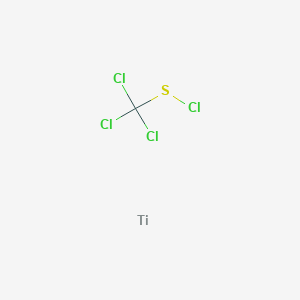


![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
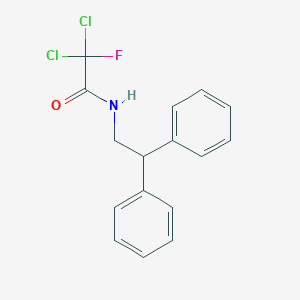
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
